N-(2,2,2-Trichloroethoxysulfonyl)urea

Description

The exact mass of the compound N-(2,2,2-Trichloroethoxysulfonyl)urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2,2,2-Trichloroethoxysulfonyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,2,2-Trichloroethoxysulfonyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

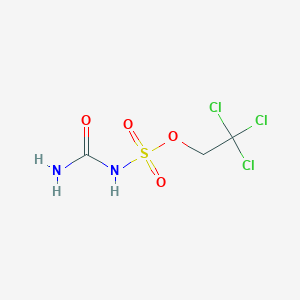

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloroethyl N-carbamoylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3N2O4S/c4-3(5,6)1-12-13(10,11)8-2(7)9/h1H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUJBOJJEGIBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584908 | |

| Record name | 2,2,2-Trichloroethyl carbamoylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882739-31-3 | |

| Record name | 2,2,2-Trichloroethyl carbamoylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 882739-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2,2,2-Trichloroethoxysulfonyl)urea chemical structure and properties

An In-depth Technical Guide to N-(2,2,2-Trichloroethoxysulfonyl)urea

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2,2,2-Trichloroethoxysulfonyl)urea, a highly functionalized sulfonylurea derivative. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the compound's chemical structure, physicochemical properties, plausible synthetic routes, and key applications. By integrating established chemical principles with data from authoritative sources, this guide aims to serve as a critical resource for understanding and utilizing this versatile chemical intermediate.

Introduction and Strategic Overview

N-(2,2,2-Trichloroethoxysulfonyl)urea, often abbreviated as Tces-Urea, is a specialized chemical reagent that merges the structural features of a sulfonylurea with a protective trichloroethoxy group.[1] The convergence of these functionalities—the urea moiety known for its role in hydrogen bonding and biological activity, the sulfonyl group as a potent electrophile and structural backbone, and the trichloroethoxy group as a cleavable protecting group—renders this molecule a unique and valuable tool in modern organic synthesis.[1][2]

Its primary significance lies in its role as a synthetic intermediate for constructing complex molecular architectures, particularly in the development of novel bioactive compounds and antibacterial agents like muramycin analogs.[1] This guide provides an in-depth analysis of its core attributes, from fundamental properties to practical applications, to empower researchers in leveraging its unique reactivity.

Chemical Structure and Nomenclature

The unique reactivity of N-(2,2,2-Trichloroethoxysulfonyl)urea stems directly from its molecular architecture. The molecule incorporates three key functional groups: a urea group (-NH-CO-NH-), a sulfonyl group (-SO₂-), and a 2,2,2-trichloroethoxy group (-O-CH₂-CCl₃).

Systematic IUPAC Name: (2,2,2-trichloroethoxy)sulfonylurea

Common Synonyms: Tces-Urea, Aminocarbonylsulfamic acid, 3,3,3-trichloroethoxy ester

Key Identifiers:

-

CAS Number: 882739-31-3

-

Molecular Formula: C₃H₅Cl₃N₂O₄S

-

Linear Formula: NH₂CONHSO₂OCH₂CCl₃

-

InChI Key: QYUJBOJJEGIBCJ-UHFFFAOYSA-N

Caption: 2D Chemical Structure of N-(2,2,2-Trichloroethoxysulfonyl)urea.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory setting.

Physicochemical Data

The quantitative data for N-(2,2,2-Trichloroethoxysulfonyl)urea are summarized below. This compound is a solid at room temperature with a defined melting point range, indicating a crystalline nature.[3] Its moderate solubility in common organic solvents facilitates its use in a variety of reaction conditions.[1]

| Property | Value | Source |

| Molecular Weight | 271.51 g/mol | |

| Appearance | White Solid | [1] |

| Melting Point | 161-165 °C | [3] |

| Assay Purity | ≥96% | [3] |

| Solubility | Moderately soluble in dichloromethane and ethyl acetate | [1] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

-

A singlet for the -CH₂- group adjacent to the oxygen and the trichloromethyl group, likely appearing downfield due to the electronegativity of the neighboring atoms.

-

Broad signals corresponding to the -NH- and -NH₂ protons of the urea moiety. The chemical shift of these protons can be highly variable and dependent on solvent and concentration.

-

-

¹³C NMR: The carbon spectrum would show distinct signals for:

-

The carbonyl carbon (C=O) of the urea group, typically in the 150-160 ppm range.

-

The methylene carbon (-CH₂-) of the ethoxy group.

-

The trichloromethyl carbon (-CCl₃), which would appear as a single peak.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups.

-

Strong, sharp absorption bands for the N-H stretching of the primary and secondary amines in the urea group (typically 3300-3500 cm⁻¹).[5]

-

A very strong absorption for the carbonyl (C=O) stretch of the urea group around 1640-1660 cm⁻¹.[5]

-

Strong, characteristic absorptions for the asymmetric and symmetric S=O stretching of the sulfonyl group, expected in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively.

-

C-Cl stretching absorptions in the fingerprint region.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, published synthesis for N-(2,2,2-Trichloroethoxysulfonyl)urea is not widely documented, a plausible and logical pathway can be constructed based on established methods for synthesizing sulfonylureas.[6] The core strategy involves the reaction of a sulfonyl isocyanate intermediate with ammonia.

Step 1: Synthesis of 2,2,2-Trichloroethyl Chlorosulfonate. This can be achieved by reacting 2,2,2-trichloroethanol with sulfuryl chloride (SO₂Cl₂).

Step 2: Formation of 2,2,2-Trichloroethoxysulfonyl Isocyanate. The chlorosulfonate is then reacted with a source of isocyanate, such as sodium isocyanate, or through a multi-step process involving conversion to a sulfonamide followed by reaction with phosgene or a phosgene equivalent. A more direct route involves the reaction of 2,2,2-trichloroethoxysulfonamide with a carbonyl source.

Step 3: Formation of N-(2,2,2-Trichloroethoxysulfonyl)urea. The highly reactive sulfonyl isocyanate intermediate is then carefully reacted with ammonia (NH₃) to yield the final product.

Caption: Plausible synthetic workflow for N-(2,2,2-Trichloroethoxysulfonyl)urea.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Sulfonylurea Moiety: This group is known for its acidic N-H proton (adjacent to the sulfonyl group), which can be deprotonated with a suitable base. The resulting anion can act as a nucleophile.

-

Trichloroethoxy Group: This group serves as a protecting group that can be cleaved under specific reductive conditions (e.g., with zinc dust in acetic acid), which is a common strategy in multi-step synthesis. This unmasks a hydroxyl group, providing another point for chemical modification.

-

Urea Group: The terminal -NH₂ group can undergo further reactions, such as acylation or alkylation, allowing for the extension of the molecular structure.

Applications in Synthesis and Drug Discovery

The primary value of N-(2,2,2-Trichloroethoxysulfonyl)urea lies in its application as a versatile building block.[1]

-

Intermediate for Bioactive Molecules: It is explicitly cited as an intermediate in the synthesis of antibacterial muramycin analogs.[1] Muramycins are a class of antibiotics, and developing novel analogs is a key strategy in combating antibiotic resistance. The sulfonylurea scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents, including anti-diabetic, anti-cancer, and anti-inflammatory drugs.[2]

-

Building Complex Architectures: The combination of the reactive urea functionality and the cleavable trichloroethoxy group allows for sequential and controlled chemical modifications.[1] This makes it an ideal starting point for creating libraries of complex molecules for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

Proper handling of N-(2,2,2-Trichloroethoxysulfonyl)urea is essential to ensure laboratory safety. The compound is classified as acutely toxic if swallowed.[3]

GHS Hazard Information

| Hazard | Code | Description | Pictogram |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| Signal Word | - | Warning | - |

Experimental Protocol: Safe Handling and Storage

1. Personal Protective Equipment (PPE):

- Wear a dust mask (type N95 or equivalent) to prevent inhalation of solid particles.[3]

- Use chemical-resistant gloves (e.g., nitrile) and standard laboratory safety glasses or goggles.[3]

- A lab coat is mandatory to prevent skin contact.

2. Handling:

- Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.

- Avoid direct contact with skin, eyes, and clothing.

- Wash hands thoroughly with soap and water after handling.

3. Storage:

- Store in a tightly sealed container to protect from moisture and light.[1]

- Keep in a cool, dry, and well-ventilated area away from incompatible substances.

- The designated storage class is 13 for non-combustible solids.

4. First Aid Measures:

- Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

- Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.

- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.

5. Spill & Disposal:

- In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

- Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-(2,2,2-Trichloroethoxysulfonyl)urea is a strategically designed chemical intermediate with significant potential in synthetic organic chemistry and medicinal research. Its unique combination of a reactive sulfonylurea core and a cleavable trichloroethoxy protecting group provides chemists with a versatile platform for constructing complex and biologically relevant molecules. A comprehensive understanding of its properties, reactivity, and safe handling protocols, as outlined in this guide, is crucial for unlocking its full potential in the laboratory.

References

-

Azomures. SAFETY DATA SHEET UREA. [Link]

-

Ballance. Nrich Urea Safety Data Sheet. [Link]

-

Toros Tarim. Urea Properties. [Link]

-

Summit Fertilizers. UREA Safety Data Sheet. [Link]

-

Wikipedia. Urea. [Link]

-

He, W., et al. (2019). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 24(15), 2791. [Link]

-

Dirschka, T. (2020). Mode of action of urea. International Journal of Clinical Practice, 74(S187), e13569. [Link]

-

Semantic Scholar. Photo-on-Demand In Situ Synthesis of N‑Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. [Link]

-

PCC Group. Urea – applications, properties and significance in industry. [Link]

-

Shaliyeva, V., et al. (2024). Synthesis of N-(2,2,2-Trichloro-1-thioureidoethyl)carboxamides and 2-(1-Carboxamido-2,2,2-trichloroethyl)isothiouronium Chlorides. Molbank, 2024(1), M1845. [Link]

-

EA Journals. A Review of the Chemistry of Urea Fertilizers (CO(NH2)2) and Chlorpyrifos Pesticides (C9H11Cl3NO3PS) in Agricultural Education. [Link]

-

ResearchGate. Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. [Link]

-

Ialongo, C., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(4), 535-556. [Link]

-

Wikipedia. Thiourea. [Link]

-

Aljamali, N. M. (2022). Review on urea (Uses, advantage, disadvantage) in biochemical fields. Biomedical Journal of Scientific & Technical Research, 43(2), 34443-34449. [Link]

-

Darshani, N. W. A., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). IUCrData, 9(6), x240755. [Link]

-

PubChem. N-(2-Chloroethyl)urea. [Link]

-

Kurpl, J., et al. (2023). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Polymers, 15(22), 4443. [Link]

-

ResearchGate. Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. [Link]

-

Gavin Publishers. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. [Link]

-

PubChem. Tris-(2-chloroethyl)urea. [Link]

Sources

- 1. N-(2,2,2-Trichloroethoxysulfonyl)urea - SRIRAMCHEM [sriramchem.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2,2,2-Trichloroethoxysulfonyl)urea 96 882739-31-3 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]

- 6. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

The 2,2,2-Trichloroethoxysulfonyl (Tces) Group: A Technical Guide to a Robust Protecting Strategy

In the intricate world of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. The ability to selectively mask a reactive functional group, perform transformations elsewhere in the molecule, and then cleanly remove the mask is a cornerstone of modern synthetic chemistry. Among the arsenal of available protecting groups, the 2,2,2-trichloroethoxysulfonyl (Tces) group has emerged as a powerful, yet perhaps underutilized, tool for the protection of amines and other functionalities.

This technical guide provides an in-depth exploration of the chemistry and applications of the Tces group, offering field-proven insights for researchers, medicinal chemists, and process development scientists. We will delve into the causality behind its reactivity, provide detailed protocols for its implementation, and showcase its utility in complex synthetic endeavors.

Core Principles of the Tces Protecting Group

The 2,2,2-trichloroethoxysulfonyl group is a sulfonamide-based protecting group. Its structure, featuring the electron-withdrawing 2,2,2-trichloroethoxy moiety, imparts a unique set of stability and reactivity characteristics that distinguish it from other sulfonyl and carbamate protecting groups.

Key Attributes:

-

Robust Stability: Tces-protected amines (Tces-sulfonamides) exhibit remarkable stability across a wide range of reaction conditions, including strongly acidic media where many common amine protecting groups like tert-butoxycarbonyl (Boc) are labile.[1]

-

Orthogonal Cleavage: The true power of the Tces group lies in its unique deprotection pathway. It is cleaved under specific, mild reductive conditions, typically using zinc dust in acetic acid.[2][3] This orthogonality allows for its selective removal in the presence of acid-labile (e.g., Boc, trityl), base-labile (e.g., Fmoc, acetyl), and hydrogenolysis-sensitive (e.g., Cbz, benzyl) protecting groups.

-

Reduced Nucleophilicity of the Protected Amine: As with other sulfonamides, acylation of an amine with the Tces group significantly reduces the nitrogen's basicity and nucleophilicity, preventing unwanted side reactions during subsequent synthetic steps.[4]

These attributes make the Tces group an excellent choice for complex syntheses requiring a highly stable, yet selectively removable, amine protecting group.

Synthesis and Introduction of the Tces Group

The primary reagent for introducing the Tces group is 2,2,2-trichloroethoxysulfonyl chloride (Tces-Cl) .

Synthesis of 2,2,2-Trichloroethoxysulfonyl Chloride (Tces-Cl)

While not as commonly commercially available as other protecting group reagents, Tces-Cl can be synthesized in the laboratory. A general and reliable method involves the reaction of sulfuryl chloride with 2,2,2-trichloroethanol.

Conceptual Synthesis Pathway:

The reaction proceeds via a nucleophilic attack of the alcohol on sulfuryl chloride, followed by the elimination of hydrogen chloride. This is a standard method for preparing sulfonyl chlorides from alcohols and can be adapted from established procedures for similar transformations.[5]

Caption: Conceptual synthesis of Tces-Cl.

Protocol for Tces Protection of an Amine

The protection of a primary or secondary amine with Tces-Cl is a straightforward sulfonylation reaction. The choice of base and solvent is critical for achieving high yields and preventing side reactions. The following protocol is based on well-established procedures for sulfonamide formation.[6]

Experimental Protocol: Tces Protection of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5-2.0 equiv.) or diisopropylethylamine (DIPEA, 1.5-2.0 equiv.), to the solution and cool to 0 °C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction.

-

Reagent Addition: Slowly add a solution of 2,2,2-trichloroethoxysulfonyl chloride (Tces-Cl, 1.1-1.2 equiv.) in the same solvent to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting Tces-sulfonamide by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

| Parameter | Condition | Rationale |

| Substrate | Primary or Secondary Amine | The target functional group for protection. |

| Reagent | Tces-Cl (1.1-1.2 equiv.) | Slight excess ensures complete consumption of the starting amine. |

| Base | Triethylamine or DIPEA (1.5-2.0 equiv.) | Neutralizes generated HCl, driving the reaction to completion. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents that do not react with Tces-Cl. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, then RT for completion. |

| Reaction Time | 2-12 hours | Dependent on the reactivity of the specific amine substrate. |

Deprotection of the Tces Group

The hallmark of the Tces group is its clean and selective removal under mild reductive conditions. The most common and effective method is the use of zinc dust in the presence of a proton source, typically acetic acid.[2]

Mechanism of Reductive Cleavage

The deprotection proceeds via a reductive elimination mechanism. The zinc metal acts as a single-electron transfer agent, initiating the fragmentation of the trichloroethyl group.

-

Electron Transfer: Two single-electron transfers from zinc to one of the chlorine atoms on the trichloroethyl group occur.

-

Fragmentation: This leads to the formation of a zinc-halogen bond and subsequent elimination of a chloride ion, generating an intermediate that rapidly fragments.

-

Elimination: The intermediate undergoes a 1,2-elimination to form 1,1-dichloroethene, carbon dioxide, and the deprotected amine (as its salt). The proton source (acetic acid) facilitates the protonation of the liberated amine.

Caption: Reductive cleavage of a Tces-sulfonamide.

Protocol for Tces Deprotection

This protocol provides a general procedure for the removal of the Tces group from a sulfonamide.

Experimental Protocol: Tces Deprotection

-

Dissolution: Dissolve the Tces-protected compound (1.0 equiv.) in a suitable solvent, such as acetic acid, or a mixture of THF and acetic acid.

-

Zinc Addition: Add activated zinc dust (5-10 equiv.) portion-wise to the stirred solution. The activation of zinc (e.g., by washing with dilute HCl, water, ethanol, and ether) is often recommended to ensure high reactivity. The reaction is often exothermic and may require cooling.

-

Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake thoroughly with the reaction solvent or another suitable solvent like ethyl acetate.

-

Work-up: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, it may need to be removed azeotropically with toluene. The residue can then be taken up in an organic solvent and washed with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize any remaining acid and liberate the free amine.

-

Purification: After drying and concentrating the organic phase, the crude amine can be purified by chromatography or crystallization if necessary.

Caption: General workflow for using the Tces group.

Applications in Research and Development

The unique stability and cleavage conditions of the Tces group make it a valuable asset in various areas of complex molecule synthesis.

-

Peptide and Sulfopeptide Synthesis: The stability of the related trichloroethyl (TCE) group to acidic conditions has been leveraged in the solid-phase synthesis of sulfopeptides.[1] The Tces group offers a similar advantage for protecting the amino functionality in such syntheses, where repeated exposure to acidic conditions (e.g., for Boc group removal from other parts of the peptide) is common.

-

Natural Product Synthesis: In the total synthesis of complex natural products, where numerous functional groups must be tolerated through many synthetic steps, an orthogonal protecting group like Tces can be indispensable. Its resistance to a wide range of reagents allows for greater flexibility in synthetic route design.

-

Medicinal Chemistry: Medicinal chemists often need to synthesize libraries of related compounds for structure-activity relationship (SAR) studies. A robust protecting group that can be reliably removed at a late stage is highly advantageous. The Tces group allows for the diversification of a common intermediate, followed by a final, clean deprotection step.

Troubleshooting and Field Insights

-

Incomplete Protection: If protection is sluggish, ensure the amine starting material is free of ammonium salts. Using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent can sometimes improve yields for less reactive amines.

-

Incomplete Deprotection: The activity of the zinc dust is critical. If the reaction stalls, consider adding freshly activated zinc. Gentle heating (40-50 °C) can also accelerate the cleavage, but should be used with caution to avoid potential side reactions.

-

Alternative Deprotection: While zinc/acetic acid is standard, other reductive systems can be explored. For instance, low-valent titanium reagents have been shown to cleave tosylamides and could potentially be effective for Tces-sulfonamides under specific conditions.[7]

-

Substrate Compatibility: While the Tces deprotection is mild, highly reducible functional groups (e.g., azides, some nitro groups) in the substrate may not be compatible with the zinc/acetic acid conditions. Careful planning of the synthetic route is essential.

Conclusion

The 2,2,2-trichloroethoxysulfonyl (Tces) group represents a highly robust and versatile tool for the protection of amines in organic synthesis. Its exceptional stability to a broad spectrum of reaction conditions, combined with its selective and mild reductive cleavage, provides a powerful orthogonal strategy for complex molecular construction. For drug development professionals and synthetic chemists facing challenging multi-step syntheses, a thorough understanding and judicious application of the Tces group can provide a clear strategic advantage, enabling the efficient and successful synthesis of target molecules.

References

-

Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. (2010). A new and efficient synthesis of sulfonyl chlorides. Chemistry–A European Journal, 16(41), 12474-12480. Available at: [Link]

-

Chem-Station. (2019). Troc Protecting Group. Chem-Station Int. Ed. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl (SES) Group as a Protecting Group for Amines. Organic Syntheses Procedure. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Ali, A. M., Hill, B., & Taylor, S. D. (2009). Trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1(43-50) peptide. The Journal of organic chemistry, 74(9), 3583–3586. Available at: [Link]

-

Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

-

Bohrium. (n.d.). Reductive transformations mediated by zinc dust in acetic acid. Bohrium. Available at: [Link]

-

Wikipedia. (n.d.). 2,2,2-Trichloroethanol. Wikipedia. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2,2,2-trifluoroethyl methanesulfonate. PrepChem.com. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Reductive transformations mediated by zinc dust in acetic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]

An In-Depth Technical Guide to the Reactivity and Application of TCES-Urea Derivatives in Organic Synthesis

This guide provides an in-depth exploration of N-(2,2,2-Trichloroethoxysulfonyl)urea, commonly referred to as TCES-Urea, a specialized reagent in modern organic synthesis. Moving beyond a simple recitation of protocols, this document delves into the mechanistic principles, strategic applications, and practical nuances of employing TCES-Urea. It is intended for researchers, medicinal chemists, and process development professionals who require a sophisticated understanding of advanced protecting group strategies and their impact on the synthesis of complex molecules.

Introduction: Situating TCES-Urea in the Synthetic Landscape

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity.[1][2] While a vast arsenal of amine protecting groups like Boc, Cbz, and Fmoc are widely utilized, niche reagents are often required to overcome specific challenges of stability and orthogonal deprotection.[1][2] N-(2,2,2-Trichloroethoxysulfonyl)urea (TCES-Urea) emerges in this context as a highly specialized tool, primarily for the introduction of the TCES (2,2,2-Trichloroethoxysulfonyl) protecting group onto primary and secondary amines.

The TCES group belongs to the family of trichloroethyl-based protecting groups, which are renowned for their unique cleavage mechanism under mild, reductive conditions. This property grants them a valuable position in orthogonal protection schemes, where multiple amine functionalities within a complex molecule must be addressed selectively.[2] This guide will dissect the core reactivity of TCES-Urea, providing a framework for its rational application in fields ranging from peptide synthesis to the development of novel therapeutics.

Core Reactivity and Mechanistic Underpinnings

The utility of TCES-Urea stems from two key chemical transformations: the protection of amines to form stable N-TCES sulfonamides and their subsequent, selective deprotection.

Amine Protection: Formation of N-TCES Sulfonamides

The reaction of an amine with TCES-Urea results in the formation of a stable N-TCES protected amine (a sulfonamide) and urea as a non-interfering byproduct.

Mechanism: The sulfonyl group in TCES-Urea polarizes the S-N bond, rendering the sulfonyl sulfur highly electrophilic. The urea moiety serves as an excellent leaving group upon nucleophilic attack by the amine.

Caption: General scheme for amine protection using TCES-Urea.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are typically chosen to prevent any side reactions with the solvent.

-

Temperature: The reaction generally proceeds efficiently at room temperature, highlighting the reagent's reactivity.

-

Stoichiometry: A slight excess of TCES-Urea may be used to drive the reaction to completion, particularly with less nucleophilic amines. The urea byproduct is often easily removed due to its differing solubility properties.

Reductive Deprotection: The Signature Cleavage

The defining feature of the TCES group is its selective cleavage under mild reductive conditions, a process that leaves many other protecting groups, such as Boc and Cbz, intact.

Mechanism: The deprotection is initiated by a two-electron reduction of the trichloroethyl group, typically by metallic zinc. This generates an unstable intermediate that rapidly undergoes β-elimination to release the free amine, sulfur dioxide, chloride, and dichloroethylene.

Caption: Mechanism of reductive deprotection of an N-TCES group.

Causality Behind Experimental Choices:

-

Reducing Agent: Activated zinc dust is the most common reagent. The activation (e.g., with dilute HCl) is crucial to remove the passivating oxide layer and ensure efficient electron transfer.

-

Solvent/Proton Source: The reaction is typically performed in a protic solvent like acetic acid or an alcohol/water mixture. The acid serves to activate the zinc and protonate the liberated amine.

-

Trustworthiness: This deprotection is highly reliable and clean. The gaseous (SO₂) and water-soluble byproducts make for a straightforward workup, which is a significant advantage in complex synthesis.

Strategic Applications & Experimental Protocols

The unique stability and deprotection profile of the TCES group makes it a powerful tool in scenarios requiring precise control over reactivity.

Orthogonal Protection in Peptide Synthesis

A key application is in peptide synthesis, where multiple amine groups (N-terminus and side chains like lysine) must be differentiated.[3][4] The TCES group is stable to both the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, making it an excellent orthogonal protecting group.

Experimental Protocol: Selective Protection of a Lysine Side Chain

-

Starting Material: N-α-Fmoc-L-lysine.

-

Protection:

-

Dissolve N-α-Fmoc-L-lysine (1.0 eq) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (2.5 eq) and stir until dissolved.

-

Add a solution of TCES-Urea (1.1 eq) in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor by TLC or LC-MS for the disappearance of the starting material.

-

-

Workup:

-

Acidify the mixture to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting N-α-Fmoc, N-ε-TCES-L-lysine by flash column chromatography.

Caption: Workflow illustrating the use of TCES as an orthogonal protecting group.

Comparative Data and Practical Insights

The decision to use TCES-Urea should be data-driven. Its stability profile is its most compelling feature.

Table: Stability of Amine Protecting Groups

| Condition | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) | TCES (Trichloroethoxysulfonyl) |

| Strong Acid (e.g., TFA, HCl) | Labile | Stable | Stable | Stable |

| Base (e.g., Piperidine, NaOH) | Stable | Labile | Stable | Stable |

| Catalytic Hydrogenation | Stable | Stable | Labile | Stable |

| Reductive Cleavage (Zn/AcOH) | Stable | Stable | Stable | Labile |

| Nucleophiles | Stable | Stable | Stable | Stable |

This table clearly illustrates the unique deprotection window for the TCES group, validating its role in orthogonal strategies.[5]

Field Insights and Troubleshooting

-

Reagent Quality: TCES-Urea is a solid that should be stored in a desiccator.[6] Its quality can impact reaction efficiency.

-

Zinc Activation: As mentioned, incomplete deprotection is almost always traced back to insufficiently activated zinc. Prepare it fresh before use.

-

Reaction Monitoring: During deprotection, the reaction can be monitored by the disappearance of the starting material. Quenching a small aliquot and analyzing by LC-MS is the most reliable method.

-

Alternative to Urea: While TCES-Urea is convenient, the TCES group can also be introduced using TCES-Cl. However, TCES-Cl is more moisture-sensitive and requires a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, which can sometimes complicate reactions with acid-sensitive substrates. TCES-Urea avoids this by producing neutral urea.

Conclusion and Future Outlook

N-(2,2,2-Trichloroethoxysulfonyl)urea is more than just another reagent; it is a problem-solving tool for complex synthetic challenges. Its primary strength lies in the introduction of the TCES protecting group, which offers a rare and highly specific deprotection pathway via mild reduction. This orthogonality to common acid- and base-labile groups provides chemists with greater flexibility and control in the synthesis of peptides, natural products, and pharmaceutical intermediates. While not a frontline choice for routine amine protection, its role as a specialized, high-performance reagent is firmly established. Future developments may focus on expanding the scope of its reactivity, potentially exploring its use as an in situ precursor for TCES-isocyanate for the synthesis of complex ureas and carbamates under neutral conditions.[7]

References

-

Barreiro, E. J., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]

-

Stewart, J. M., & Young, J. D. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Peptide Science. Available at: [Link]

-

Li, J., et al. (2019). Synthesis of urea-functionalized chitosan derivatives for potential antifungal and antioxidant applications. Carbohydrate Polymers. Available at: [Link]

-

Nagy, M., et al. (2014). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Organic Letters. Available at: [Link]

-

Rojas-Le-Fort, M., et al. (2020). Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. Chemistry & Biodiversity. Available at: [Link]

-

Sancak, K., et al. (2012). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. Available at: [Link]

-

Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available at: [Link]

-

Jeon, M., et al. (2025). Electrooxidative Divergent Halocyclizations of Ambident Amides. Angewandte Chemie International Edition. Available at: [Link]

-

American Chemical Society. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. American Chemical Society. Available at: [Link]

-

Toti, K. S., & Houghten, R. A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

Organic Reactions. Urea Formation - Common Conditions. organic-reaction.com. Available at: [Link]

-

Shanehsazzadeh, S., et al. (2016). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

-

University of Bergen. In-solution Protein Digestion with UREA Denaturating Agent and Trypsin Protease. University of Bergen. Available at: [Link]

-

Cativiela, C., et al. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Duval, A., et al. (2022). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Polymer Chemistry. Available at: [Link]

-

Lanza, V., et al. (2021). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. International Journal of Molecular Sciences. Available at: [Link]

-

Zhang, Y., et al. (2024). Recent progress in electrochemical synthesis of urea through C-N coupling reactions. Green Energy & Environment. Available at: [Link]

-

Shaik, T. B., et al. (2015). Catalyst-free green synthesis of urea and thiourea derivatives of tetramethylguanidine (TMG) and evaluation of biological activity. Journal of the Serbian Chemical Society. Available at: [Link]

-

Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

-

ResearchGate. Orthogonality and Chemoselectivity of urea protecting group. ResearchGate. Available at: [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. media.neliti.com [media.neliti.com]

- 3. Facile production of mono-substituted urea side chains in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(2,2,2-Trichloroethoxysulfonyl)urea 96 882739-31-3 [sigmaaldrich.com]

- 7. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of 2,2,2-Trichloroethyl Isocyanate and N-(2,2,2-Trichloroethoxysulfonyl)urea

An In-Depth Technical Guide for Advanced Synthesis:

Abstract

In the landscape of modern organic synthesis, reagents bearing the 2,2,2-trichloroethyl motif offer unique reactivity and deprotection profiles, invaluable to drug development and complex molecule synthesis. This guide provides a detailed comparative analysis of two functionally distinct, yet structurally related, reagents: 2,2,2-Trichloroethyl Isocyanate and N-(2,2,2-Trichloroethoxysulfonyl)urea (TCES-Urea) . While the former serves as a classical precursor for the widely used Troc (2,2,2-trichloroethoxycarbonyl) protecting group, the latter has emerged as a specialized reagent in advanced, transition-metal-catalyzed C-H functionalization reactions. This whitepaper will dissect their core chemical differences, explore their divergent applications, and provide field-proven experimental protocols to guide researchers in their appropriate selection and use.

Introduction: The Strategic Role of the Trichloroethyl Group

The 2,2,2-trichloroethyl moiety is more than a simple alkyl fragment; it is a functional cassette engineered for specific chemical cleavage. Its powerful electron-withdrawing nature modulates the reactivity of attached functional groups. Critically, it serves as a handle for mild, selective deprotection under reductive conditions, typically with zinc dust. This cleavage proceeds via a β-elimination mechanism, a pathway orthogonal to the acidic or basic hydrolysis and hydrogenolysis conditions used for many common protecting groups like Boc, Cbz, or Fmoc.[1] This orthogonality is a cornerstone of complex synthetic strategies, allowing for the selective unmasking of functional groups without disturbing other protected sites in the molecule.[2]

This guide examines two reagents that leverage this unique feature but channel its utility in fundamentally different directions: an isocyanate designed for stoichiometric functional group protection and a sulfonylurea designed for catalytic C-N bond formation.

2,2,2-Trichloroethyl Isocyanate: Precursor to a Robust Protecting Group

2,2,2-Trichloroethyl isocyanate is a highly reactive electrophile whose primary value lies in its ability to efficiently install the 2,2,2-trichloroethoxycarbonyl (Troc) group onto nucleophiles, most notably amines.

Chemical Properties and Reactivity

Isocyanates are characterized by the highly electrophilic carbon atom of the -N=C=O group.[3] They readily react with a wide range of nucleophiles, including alcohols, amines, and water, under mild conditions.[4] The reaction with an amine yields a substituted urea, but more significantly in the context of protecting groups, its reaction with an alcohol (or the hydrolysis of a chloroformate precursor) leads to a carbamate. When used to protect amines, the Troc group is typically installed using 2,2,2-trichloroethyl chloroformate (Troc-Cl), but the isocyanate serves as a related synthon for forming urea and carbamate linkages.[2]

Core Application: Amine Protection

The principal application derived from this chemistry is the formation of Troc-protected amines. The resulting Troc-carbamate is exceptionally stable to a wide range of conditions, including strong acids, making it a valuable tool in peptide synthesis and natural product synthesis.[1][5]

Deprotection: Reductive Cleavage

The strategic advantage of the Troc group is its unique deprotection pathway. Treatment with a reducing agent, classically zinc dust in acetic acid or methanol, initiates a cascade that results in the release of the free amine.

Mechanism of Deprotection: The process is initiated by a two-electron reduction of the trichloromethyl group by zinc, leading to the elimination of two chloride ions and the formation of a vinyl chloride intermediate. This is followed by a β-elimination of the carbamate, which subsequently decarboxylates to liberate the free amine, carbon dioxide, and 1,1-dichloroethylene.[1] This mechanism avoids harsh acidic or basic conditions that could compromise sensitive functionalities elsewhere in the molecule.

N-(2,2,2-Trichloroethoxysulfonyl)urea (TCES-Urea): A Modern C-H Amination Reagent

In stark contrast to the classical stoichiometric role of the isocyanate, TCES-Urea is a specialized solid reagent designed for use in sophisticated, catalytic C-H amination reactions. Its development, particularly from the Du Bois laboratory, has provided powerful methods for the synthesis of complex nitrogen-containing heterocycles.[1]

Chemical Properties and Reactivity

TCES-Urea is a stable, crystalline solid.[6] Its reactivity is not centered on the urea carbonyl, but rather on the N-H bonds and the sulfonyl group, which act in concert as a nitrene precursor in the presence of a transition metal catalyst and an oxidant. The 2,2,2-trichloroethoxysulfonyl (Tces) group is critical for modulating the electronic properties of the urea and has been shown to be optimal for achieving high yields in challenging C-H amination cyclization reactions.

Core Application: Rhodium-Catalyzed C-H Amination

The premier application of TCES-Urea is in intramolecular Rh-catalyzed C-H amination reactions to form saturated N-heterocycles. In this process, a substrate containing a TCES-urea moiety is treated with a rhodium catalyst, typically dirhodium(II) α,α,α',α'-tetramethyl-1,3-benzenedipropionate (Rh₂(esp)₂), and a stoichiometric oxidant like iodosylbenzene diacetate (PhI(OAc)₂).[7]

Catalytic Cycle: The reaction is believed to proceed through a rhodium-nitrene intermediate. The catalyst reacts with the TCES-urea in the presence of the oxidant to form this highly reactive species. The nitrene then inserts into a C-H bond (typically a sterically accessible and electronically activated tertiary or benzylic C-H bond) in an intramolecular fashion to form the heterocyclic product. The catalyst is regenerated, completing the cycle. The use of MgO is crucial to neutralize the acetic acid byproduct, which can inhibit the catalyst.[7]

Head-to-Head Comparison: A Tale of Two Chemistries

The fundamental difference between these two reagents lies in their intended chemical function: one is a building block for protection, and the other is a partner in catalysis.

| Feature | 2,2,2-Trichloroethyl Isocyanate | N-(2,2,2-Trichloroethoxysulfonyl)urea (TCES-Urea) |

| Chemical Class | Isocyanate | Sulfonylurea |

| Primary Function | Precursor for Troc protecting group | Nitrene precursor for C-H amination |

| Reaction Type | Stoichiometric nucleophilic addition | Catalytic C-H insertion |

| Key Reactive Site | Electrophilic isocyanate carbon (-N=C=O) | N-H bonds (in partnership with catalyst) |

| Typical Partners | Amines, Alcohols (Nucleophiles) | Rhodium catalysts, Oxidants, C-H bonds |

| Resulting Moiety | Troc-carbamate or substituted urea | Saturated N-heterocycle |

| Cleavage of TCES/Troc | Reductive (e.g., Zn/AcOH) | Reductive (e.g., Zn/AcOH) |

| Physical Form | Liquid | Crystalline Solid[6] |

| Handling | Moisture sensitive, toxic inhalant | Stable solid, oral toxicity warning[6] |

Field-Proven Experimental Protocols

The following protocols are presented to illustrate the practical application of each reagent, with causal explanations to ensure a self-validating and reproducible workflow.

Protocol 1: Troc Protection of a Primary Amine

This protocol describes the protection of benzylamine as a representative primary amine using 2,2,2-trichloroethyl chloroformate (Troc-Cl), which mirrors the reactivity of the isocyanate in forming the key carbamate linkage.

Objective: To synthesize N-(2,2,2-trichloroethoxycarbonyl)benzylamine.

Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 equiv., e.g., 1.07 g, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL). Cool the solution to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are critical as Troc-Cl and isocyanates react with water. The inert atmosphere prevents moisture contamination. Cooling to 0 °C moderates the exothermic reaction.

-

-

Base Addition: Add pyridine (1.2 equiv., 1.14 g, 12 mmol) to the solution.

-

Causality: Pyridine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reagent Addition: Add 2,2,2-trichloroethyl chloroformate (Troc-Cl) (1.1 equiv., 2.32 g, 11 mmol) dropwise to the stirring solution over 10 minutes.

-

Causality: Dropwise addition ensures the reaction temperature remains controlled, preventing potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Causality: TLC allows for empirical determination of reaction completion, ensuring high conversion before workup.

-

-

Workup: Quench the reaction by adding 20 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

-

Causality: The acid wash removes the excess pyridine and its salt (pyridinium hydrochloride).

-

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Causality: The bicarbonate wash removes any residual acid. Brine wash removes bulk water. Drying agent removes trace water before solvent evaporation to yield the clean product.

-

Protocol 2: Intramolecular Rh-Catalyzed C-H Amination of a TCES-Urea Substrate

This protocol is an illustrative example based on the methodology developed by Du Bois for the cyclization of a TCES-urea to form a saturated heterocycle.

Objective: To synthesize a 1-(2,2,2-trichloroethoxysulfonyl)-imidazolidin-2-one derivative via intramolecular C-H amination.

Methodology:

-

Substrate Preparation: The starting material, an N-alkyl-N'-(Tces)urea, must be synthesized first. This can be achieved, for example, via a Mitsunobu reaction between an appropriate alcohol and TCES-Urea.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Ar), add the TCES-urea substrate (1.0 equiv.), Rh₂(esp)₂ (0.01-0.02 equiv.), and magnesium oxide (MgO, 2.5-3.0 equiv.). Add anhydrous solvent (e.g., dichloromethane or benzene).

-

Causality: The Rh₂(esp)₂ catalyst is highly effective for this transformation.[1] MgO is a crucial heterogeneous base to neutralize the acid byproduct without interfering with the catalyst. Anhydrous, degassed solvents are essential for catalyst stability.

-

-

Oxidant Addition: Add the oxidant, PhI(OAc)₂ (1.1-1.2 equiv.), to the stirring suspension. The reaction is often run at a slightly elevated temperature (e.g., 40 °C).

-

Causality: The hypervalent iodine compound acts as the terminal oxidant, enabling the formation of the key rhodium-nitrene intermediate.

-

-

Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material and formation of the cyclized product.

-

Causality: These reactions can be slower than simple protections; diligent monitoring is key to determining the point of maximum yield.

-

-

Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove MgO and other insoluble materials. Rinse the pad with the reaction solvent.

-

Causality: Filtration is a simple and effective method to remove the heterogeneous base and any catalyst residues.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired heterocyclic product.

-

Causality: Chromatography is necessary to separate the product from residual oxidant byproducts (e.g., iodobenzene) and any unreacted starting material.

-

Conclusion and Strategic Outlook

The choice between 2,2,2-trichloroethyl isocyanate and N-(2,2,2-trichloroethoxysulfonyl)urea is a clear-cut decision dictated by synthetic strategy rather than nuanced reactivity.

-

Choose 2,2,2-Trichloroethyl Isocyanate (or its chloroformate equivalent, Troc-Cl) when the goal is to protect an amine with a robust carbamate that is stable to acid but can be cleaved orthogonally under mild reductive conditions. It is a tool for classical, stoichiometric functional group manipulation.

-

Choose N-(2,2,2-Trichloroethoxysulfonyl)urea when the goal is to participate in advanced C-H functionalization chemistry . It is not a protecting group in itself, but a key component in powerful catalytic methods for building complex nitrogen heterocycles, a strategy that embodies the principles of atom economy and synthetic efficiency.

For researchers and drug development professionals, understanding this fundamental divergence in application is key to leveraging the unique chemical properties imparted by the 2,2,2-trichloroethyl group to its full strategic potential.

References

- Du Bois, J., et al. (2001). Rhodium-Catalyzed C-H Amination via Oxidative Cyclization of Carbamate and Urea Substrates. Sigma-Aldrich ChemFiles, 1(4), 3.

-

Total Synthesis. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Chem-Station. (2019). Troc Protecting Group. Retrieved from [Link]

-

Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of Chemical Research, 45(6), 911-922.

-

PubChem. (n.d.). Trichloroacetyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

- Baran, P. S., & Guerrero, C. A. (2005). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group.

-

NIST. (n.d.). Trichloroacetyl isocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

Du Bois, J., et al. (2013). Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers. Journal of the American Chemical Society, 135(42), 15743-15746.

Sources

- 1. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Du Bois Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. scielo.br [scielo.br]

- 7. arkat-usa.org [arkat-usa.org]

Methodological & Application

The Versatile Sulfamoylating Agent: A Detailed Guide to N-(2,2,2-Trichloroethoxysulfonyl)urea in Modern Synthesis

In the landscape of modern organic synthesis and drug discovery, the sulfamoyl group (R₂NSO₂–) is a cornerstone pharmacophore, lending favorable pharmacokinetic and pharmacodynamic properties to a multitude of therapeutic agents. Its synthesis, however, requires robust and selective reagents. This guide provides an in-depth exploration of N-(2,2,2-Trichloroethoxysulfonyl)urea (Tces-Urea), a highly effective and versatile sulfamoylating agent. We will delve into its reactivity, provide detailed protocols for its application, and offer expert insights into its use for researchers, medicinal chemists, and professionals in drug development.

Introduction to N-(2,2,2-Trichloroethoxysulfonyl)urea: A Privileged Reagent

N-(2,2,2-Trichloroethoxysulfonyl)urea, with the chemical formula NH₂CONHSO₂OCH₂CCl₃, is a crystalline solid that has emerged as a valuable tool for the introduction of the sulfamoyl moiety onto a wide range of nucleophiles.[1] Its growing popularity stems from a combination of factors:

-

Benchtop Stability: Tces-Urea is a stable, solid reagent, facilitating ease of handling and storage compared to more labile sulfamoylating agents.[2]

-

Controlled Reactivity: The trichloroethoxysulfonyl group provides a good balance of reactivity, allowing for efficient sulfamoylation of amines and alcohols under mild conditions.

-

Orthogonal Deprotection: The 2,2,2-trichloroethoxy (Tce) group is a protective group that can be removed under specific reductive conditions, offering an orthogonal deprotection strategy in complex multi-step syntheses.[3]

This unique combination of properties makes Tces-Urea a powerful reagent in the synthesis of complex molecules, including antibacterial agents like muramycin analogs.[2]

The Heart of the Reaction: Understanding the Sulfamoylation Mechanism

The efficacy of N-(2,2,2-Trichloroethoxysulfonyl)urea as a sulfamoylating agent lies in the electrophilicity of the sulfur atom and the ability of the urea moiety to act as a leaving group. The reaction with a nucleophile, such as a primary or secondary amine, is proposed to proceed through a nucleophilic attack on the sulfur atom.

Figure 1. Proposed mechanism of sulfamoylation.

The reaction is typically facilitated by a non-nucleophilic base, which serves to deprotonate the nucleophile, increasing its reactivity. The urea byproduct is generally easy to remove during workup.

In the Lab: Detailed Protocols for Sulfamoylation

The following protocols are designed to be robust starting points for the sulfamoylation of common nucleophiles. Researchers should note that optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Sulfamoylation of a Primary Amine (e.g., Benzylamine)

This protocol describes a general procedure for the sulfamoylation of a primary amine, a common transformation in the synthesis of bioactive molecules.

Materials:

-

N-(2,2,2-Trichloroethoxysulfonyl)urea (Tces-Urea)

-

Benzylamine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(2,2,2-Trichloroethoxysulfonyl)urea (1.1 equivalents).

-

Solvent and Base: Add anhydrous DCM to dissolve the Tces-Urea, followed by the addition of triethylamine (1.5 equivalents).

-

Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of benzylamine (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-N'-(2,2,2-trichloroethoxy)sulfamide.

Protocol 2: Sulfamoylation of a Secondary Amine (e.g., Diethylamine)

This protocol outlines the procedure for the sulfamoylation of a secondary amine.

Materials:

-

N-(2,2,2-Trichloroethoxysulfonyl)urea (Tces-Urea)

-

Diethylamine

-

Pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve N-(2,2,2-Trichloroethoxysulfonyl)urea (1.0 equivalent) in anhydrous THF.

-

Base and Nucleophile: Add pyridine (2.0 equivalents) to the solution, followed by the dropwise addition of diethylamine (1.2 equivalents) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.

-

Workup: After the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

-

Purification: Purify the residue by flash chromatography to yield the desired N,N-diethyl-N'-(2,2,2-trichloroethoxy)sulfamide.

Protocol 3: Sulfamoylation of an Alcohol (e.g., Phenol)

This protocol provides a general method for the O-sulfamoylation of a phenolic hydroxyl group.

Materials:

-

N-(2,2,2-Trichloroethoxysulfonyl)urea (Tces-Urea)

-

Phenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Alkoxide Formation: To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C.

-

Sulfamoylating Agent Addition: Add a solution of N-(2,2,2-Trichloroethoxysulfonyl)urea (1.1 equivalents) in anhydrous DMF to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired phenyl (2,2,2-trichloroethoxy)sulfamate.

Substrate Scope and Considerations

N-(2,2,2-Trichloroethoxysulfonyl)urea is a versatile reagent capable of sulfamoylating a broad range of nucleophiles. The following table provides a qualitative overview of its substrate scope.

| Substrate Class | Reactivity | Notes |

| Primary Amines | High | Generally react smoothly under mild basic conditions. |

| Secondary Amines | Good | May require slightly more forcing conditions or a stronger base compared to primary amines. |

| Aliphatic Alcohols | Moderate | Typically require activation with a strong base (e.g., NaH) to form the alkoxide. |

| Phenols | Good | More acidic than aliphatic alcohols, facilitating easier deprotonation and subsequent reaction. |

Key Considerations:

-

Steric Hindrance: Highly hindered amines or alcohols may exhibit slower reaction rates and require more elevated temperatures or longer reaction times.

-

Electronic Effects: Electron-withdrawing groups on the nucleophile can decrease its reactivity, while electron-donating groups can enhance it.

-

Protecting Groups: The reaction is generally compatible with a wide range of common protecting groups, but compatibility should be assessed on a case-by-case basis.

Deprotection of the Tces Group: Releasing the Free Sulfamoyl Moiety

A key advantage of using Tces-Urea is the ability to deprotect the resulting sulfamide or sulfamate under specific reductive conditions, which are orthogonal to many other protecting group strategies. The most common method for the cleavage of the Tces group is reductive elimination using zinc dust in a protic solvent.[3]

Figure 2. Reductive deprotection of the Tces group.

Troubleshooting Common Issues

While the sulfamoylation reaction with Tces-Urea is generally robust, some common issues may arise. This section provides guidance on how to address them.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive reagent. 2. Insufficiently basic conditions. 3. Low reactivity of the nucleophile. | 1. Use fresh Tces-Urea. 2. Use a stronger base or increase the stoichiometry of the base. 3. Increase the reaction temperature or prolong the reaction time. |

| Formation of Side Products | 1. Reaction with solvent. 2. Over-reaction or side reactions of the substrate. | 1. Ensure the use of a non-nucleophilic, anhydrous solvent. 2. Optimize reaction conditions (lower temperature, shorter reaction time). |

| Difficult Purification | 1. Co-elution of product and urea byproduct. 2. Presence of unreacted starting material. | 1. Perform an aqueous workup to remove the majority of the urea. 2. Optimize the reaction to drive it to completion. Consider a different solvent system for chromatography. |

Conclusion: A Powerful Tool for Sulfamoylation Chemistry

N-(2,2,2-Trichloroethoxysulfonyl)urea stands out as a highly valuable reagent for the synthesis of sulfamoyl-containing compounds. Its stability, controlled reactivity, and the orthogonal nature of its protective group make it an excellent choice for a wide range of applications in organic synthesis and medicinal chemistry. By understanding its reactivity and employing the robust protocols outlined in this guide, researchers can confidently incorporate this powerful tool into their synthetic strategies, paving the way for the discovery and development of novel molecules with significant biological potential.

References

- Ichikawa, S., et al. (2010). Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria. ACS Medicinal Chemistry Letters, 1(4), 162-166.

- Ducho, C., et al. (2017). Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Core Structure. Molecules, 22(11), 1938.

- Leyerer, K., et al. (2020). Unexpected Seven-Membered Ring Formation for Muraymycin-Type Nucleoside-Peptide Antibiotics. Molbank, 2020(1), M1115.

- Kim, J. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 47, 116377.

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8681-8684.

-

Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]

-

Khan Academy. Limiting reactant and reaction yields. [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during TCES-urea hydrolysis

Welcome to the technical support guide for Minimizing Side Reactions during TCES-Urea Hydrolysis. This center is designed for researchers, scientists, and drug development professionals who utilize catalyzed urea hydrolysis, which for the purpose of this guide we will refer to as Transition-Catalyzed Electrophilic System (TCES) hydrolysis. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to enhance reaction efficiency and product purity by controlling undesired chemical pathways.

The principles outlined here are broadly applicable to various catalyzed urea hydrolysis systems aimed at the controlled cleavage of urea moieties, such as in the deprotection of urea-based functional groups or the controlled release of active molecules.

Section 1: Understanding Core & Competing Reactions

Before troubleshooting, it is critical to understand the chemical landscape of urea hydrolysis. The desired reaction pathway competes with several side reactions, primarily driven by reaction conditions.

FAQ: What is the desired TCES-Urea Hydrolysis pathway?

The primary goal of TCES-urea hydrolysis is the clean and efficient conversion of urea into ammonia and carbon dioxide, proceeding through a carbamic acid intermediate. This reaction is catalyzed to occur under milder conditions than uncatalyzed hydrolysis. The overall transformation is:

(NH₂)₂CO + H₂O ---(TCES Catalyst)--> 2NH₃ + CO₂[1]

The production of ammonia, a basic molecule, inherently causes the pH of the reaction medium to increase.[2][3][4]

FAQ: What are the most common side reactions and their causes?

The most significant challenge in urea hydrolysis is managing the formation of highly reactive intermediates, particularly isocyanic acid (HNCO).[3][5]

-

Thermal Elimination to Isocyanic Acid (HNCO): This is the principal competing pathway, especially at elevated temperatures. Urea can decompose directly into isocyanic acid and ammonia.[6] (NH₂)₂CO ⇌ HNCO + NH₃

-

Formation of Biuret and Cyanuric Acid: Once formed, isocyanic acid can react with unreacted urea to form biuret. Further reactions can lead to the formation of triuret and the cyclization product, cyanuric acid.[7] These byproducts are often insoluble and can complicate purification.

-

Substrate Carbamoylation: Isocyanic acid is a potent electrophile that can react with nucleophilic groups (e.g., amines, alcohols, thiols) on your target molecule or solvent, leading to unwanted carbamoylation and yield loss.[5]

The following diagram illustrates the competition between the desired hydrolysis pathway and the problematic elimination pathway.

Caption: Competing pathways in catalyzed urea hydrolysis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction pH is rising significantly, and my substrate is degrading. What's happening and how do I fix it?

A1: The pH increase is a direct result of ammonia production from the hydrolysis of urea.[1][4] Many complex molecules are unstable at high pH. Uncontrolled pH can lead to base-catalyzed degradation of your starting material or product.

Troubleshooting Steps:

-

Implement a Buffer System: The most effective solution is to perform the reaction in a well-buffered solution. The choice of buffer is critical.

-

Phosphate buffers (pH 6.5 - 7.5): Often a good starting point, but check for compatibility with your catalyst and substrate.

-

Avoid amine-based buffers (e.g., Tris): These contain nucleophilic amines that can be carbamoylated by any HNCO formed.

-

-

Monitor pH in Real-Time: For initial experiments, use a pH probe to track the reaction's progress and ensure your buffer has sufficient capacity.

-

Slow Substrate/Catalyst Addition: In some cases, a slow, controlled addition of the catalyst or urea-containing substrate can prevent a rapid accumulation of ammonia, keeping the pH more stable.

Q2: I'm observing a white precipitate in my reaction vessel and my yield is low. What is it and how can I prevent it?

A2: A white precipitate is often biuret or cyanuric acid.[7] Its presence is a strong indicator that your reaction conditions are favoring the thermal elimination pathway to form isocyanic acid (HNCO), which then reacts with available urea.

Troubleshooting Steps:

-

Reduce Reaction Temperature: This is the most critical parameter. The half-life of urea decreases significantly at higher temperatures, favoring elimination.[8] Aim for the lowest temperature at which your catalyst shows reasonable activity.

-

Select a Hydrolysis-Selective Catalyst: Certain metal oxides are known to preferentially catalyze the hydrolysis of urea or the subsequent hydrolysis of any HNCO that forms, outcompeting the pathways that lead to biuret. Zirconia (ZrO₂) and Titania (TiO₂) have shown higher hydrolysis activity compared to other supports like silica or alumina.[7][9] The addition of a titanium-based catalyst can significantly enhance HNCO hydrolysis, preventing its accumulation.[10]

-

Ensure Adequate Water Concentration: The hydrolysis pathway is dependent on water. If the reaction is run in a co-solvent system, ensure the water activity is high enough to favor hydrolysis over elimination.

Q3: My product mass spectrum shows an unexpected addition of 43.02 Da. What is this modification?

A3: A mass addition of 43.02 Da corresponds to carbamoylation (-CONH₂), resulting from the reaction of a nucleophilic site on your molecule with isocyanic acid (HNCO).[5] This confirms that HNCO is being generated as a side product.

Troubleshooting Steps:

-

Strict Temperature Control: As with precipitate formation, lowering the temperature is the primary method to reduce the rate of HNCO formation.

-